5-Acetohydroximoylindane

Übersicht

Beschreibung

5-Acetohydroximoylindane is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of indane, a bicyclic organic compound, and has a molecular formula of C11H11NO2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetohydroximoylindane typically involves the reaction of indane derivatives with hydroxylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Acetohydroximoylindane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes and other oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Halogens, alkyl halides; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Wissenschaftliche Forschungsanwendungen

5-Acetohydroximoylindane has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Acetohydroximoylindane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, altering cellular signaling pathways, and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

- 1-Aminoindane

- 1-Iodomethylindane

- 4,6-Dinitro-1,1,3,3,5-Pentamethylindane

- 1-Methoxyindane

Comparison: While other indane derivatives may have specific uses in organic synthesis or as intermediates, 5-Acetohydroximoylindane’s combination of hydroxylamine and acetyl groups provides distinct reactivity and biological activity, making it a valuable compound in both research and industrial contexts .

Biologische Aktivität

5-Acetohydroximoylindane is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including its cytotoxic effects, antioxidant properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is derived from indane, a bicyclic organic compound. Its structure includes an acetohydroxamic acid moiety, which is known for its interaction with various biological targets. The compound's unique structure may contribute to its diverse biological activities.

Cytotoxic Activity

Mechanisms of Action

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms through which it exerts these effects include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

Case Studies and Experimental Findings

- Study on Leukemic Cells : In a study assessing the effects of various compounds on leukemic cell lines (K562, EoL-1, and KG-1a), this compound demonstrated significant cytotoxicity. The IC50 values were determined using the MTT assay, with results indicating effective inhibition of cell growth at low concentrations .

- Comparison with Other Compounds : When compared to other known anticancer agents like resveratrol and quercetin, this compound showed comparable or superior cytotoxic effects in certain contexts, particularly in inhibiting cell migration and proliferation .

Antioxidant Properties

Antioxidant activity is another important aspect of this compound's biological profile. Research has demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.

- Assays Used : The antioxidant capacity was evaluated using assays such as DPPH and ABTS, which measure the ability of a compound to donate electrons or hydrogen atoms to neutralize free radicals.

- Results : this compound exhibited significant antioxidant activity, suggesting its potential role in protecting cells from oxidative damage .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Inflammation is a critical factor in many diseases, including cancer.

- Cytokine Inhibition : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory conditions .

Summary of Biological Activities

Eigenschaften

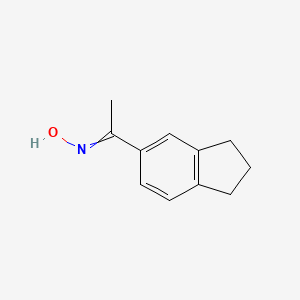

IUPAC Name |

N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQPZHZGJWHZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385014 | |

| Record name | 5-ACETOHYDROXIMOYLINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36795-33-2 | |

| Record name | 5-ACETOHYDROXIMOYLINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.